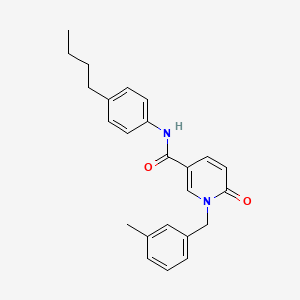
1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation. In
科学的研究の応用
Antibacterial Activity in Agriculture
Sulfone derivatives containing 1,3,4-oxadiazole moieties, similar to the compound , have demonstrated potent antibacterial activities against rice bacterial leaf blight. These derivatives have shown effectiveness in reducing the bacterial leaf blight in rice, potentially marking a significant advancement in agricultural disease management (Shi et al., 2015).
Hypoglycemic Agents
Research indicates the potential of certain sulphonylurea/guanidine-based derivatives, akin to the mentioned compound, as hypoglycemic agents. These compounds have been shown to exhibit considerable activity in vivo, suggesting their potential use in diabetes treatment (Panchal et al., 2017).
Proteomic Analysis in Bactericide Research
In the study of the bactericide Fubianezuofeng, which contains a similar molecular structure, label-free quantitative proteomic analysis was utilized. This approach provided insights into the proteome changes in bacteria in response to the bactericide, aiding in understanding its antibacterial mechanism (Gao et al., 2017).
Aldose Reductase Inhibitors with Antioxidant Activity
Substituted benzenesulfonamides, structurally related to the compound , have been explored as aldose reductase inhibitors with antioxidant activity. This research is significant for managing long-term diabetic complications (Alexiou & Demopoulos, 2010).
Orexin Receptor Mechanisms in Eating Disorders
Studies have explored the effects of certain antagonists, including those structurally similar to the compound , on Orexin receptors. These receptors modulate feeding and stress, suggesting potential applications in treating eating disorders (Piccoli et al., 2012).
Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine
Research involving genetically encoded latent bioreactive unnatural amino acids, including compounds similar to the one of interest, has provided innovative avenues in biochemistry, protein engineering, and biotherapeutics. Such compounds allow for expansive covalent bonding in proteins, enabling new research and application possibilities (Liu et al., 2021).
Role in Drug Metabolism and Disposition Studies
Compounds with similar molecular structures have been used in studying the metabolism and disposition of drugs, particularly in the context of HIV integrase inhibitors. Such studies provide valuable insights into the pharmacokinetics and safety profiles of new therapeutic agents (Monteagudo et al., 2007).
Inhibitory Effects on TXA2
A study on a synthetic sulfonylurea compound structurally related to the compound revealed its inhibitory effects on thromboxane A2 (TXA2) in vivo and in vitro. This research is significant for understanding the drug's potential in managing cardiovascular diseases (Lu et al., 2012).
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-27(24,25)14-4-2-3-12(9-14)15-21-22-17(26-15)20-16(23)19-10-11-5-7-13(18)8-6-11/h2-9H,10H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBFRVDFMSOCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(3,5-dimethylphenyl)propanamide](/img/structure/B2920751.png)
![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)

![[5-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2920756.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)


![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2920763.png)
![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B2920768.png)
![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)
![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)
